molecular formula C17H19N5O3 B2975874 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034463-12-0

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2975874
CAS No.: 2034463-12-0
M. Wt: 341.371
InChI Key: JEDPOVZUWAWZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide is an intriguing organic compound featuring both a pyrazole and an oxadiazole ring within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide typically involves multi-step processes:

  • Formation of the Pyrazole Ring: : Begin with the construction of the pyrazole ring, often starting from a simple precursor such as ethyl hydrazine.

  • Oxadiazole Ring Formation: : Integrate the oxadiazole ring via cyclization reactions, which could involve the use of nitriles and hydrazides under heating.

  • Linking the Rings: : Combine the pyrazole and oxadiazole rings through a methylene bridge, often using formaldehyde or related compounds.

  • Final Assembly: : Attach the phenoxypropanamide group through amide bond formation, utilizing carboxylic acid derivatives like acid chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

For large-scale production, flow chemistry techniques can be employed to streamline and optimize each step of the synthesis. Automation and continuous flow reactors enhance reaction control and scalability, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound participates in various chemical reactions:

  • Oxidation: : Subject to oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Can be reduced by hydrogenation in the presence of catalysts such as palladium on carbon.

  • Substitution: : Undergoes nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the nitrogen atoms.

Common Reagents and Conditions

Reagents such as potassium permanganate, hydrogen peroxide, and palladium on carbon are commonly used. Conditions include ambient to elevated temperatures (25-80°C) and either acidic or basic media, depending on the reaction.

Major Products Formed

Reactions can yield oxidized products like carboxylic acids or reduced products like amines. Substitution reactions may produce various substituted derivatives, expanding its utility in synthetic applications.

Scientific Research Applications

Chemistry

Utilized as an intermediate in the synthesis of complex organic molecules and potential pharmacophores.

Biology

Serves as a probe in biochemical assays, helping to elucidate enzyme interactions and metabolic pathways.

Medicine

Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

Used in the formulation of specialty chemicals and materials, contributing to the development of advanced coatings, adhesives, and polymers.

Mechanism of Action

The compound’s effects are attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes like cyclooxygenases and kinases, receptors such as G-protein-coupled receptors.

  • Pathways Involved: : Modulates signal transduction pathways, influencing processes like inflammation and cell proliferation.

Comparison with Similar Compounds

Unique Characteristics

Compared to other pyrazole and oxadiazole derivatives, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide stands out due to its combined structural motifs, offering enhanced biological and chemical properties.

Similar Compounds

  • 1H-Pyrazole-4-carboxamide: : Known for its anti-inflammatory properties.

  • 1,2,4-Oxadiazole-5-thione: : Exhibits antimicrobial activity.

  • 2-Phenoxy-N-phenylacetamide: : Utilized in pesticide formulations.

This compound's distinct structure and multifaceted applications make it a valuable asset in research and industry alike

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)16-20-15(25-21-16)10-18-17(23)12(2)24-14-7-5-4-6-8-14/h4-9,11-12H,3,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPOVZUWAWZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.